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Compound of Interest

Compound Name: ATM Inhibitor-2

Cat. No.: B12411654

Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response
(DDR), primarily activated by DNA double-strand breaks (DSBSs). Its central role in
orchestrating cell cycle arrest and DNA repair has made it an attractive target for cancer
therapy. Inhibiting ATM can enhance the efficacy of DNA-damaging treatments like
radiotherapy and certain chemotherapies by preventing cancer cells from repairing the induced
damage. This guide provides a comparative overview of the clinical trial outcomes for several
ATM inhibitors, presenting quantitative data, experimental methodologies, and visual
representations of the underlying biological pathways and trial designs.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from recent clinical trials of
different ATM inhibitors.
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Experimental Protocols and Methodologies

The clinical evaluation of ATM inhibitors has primarily involved Phase | trials designed to
assess safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and to determine
the maximum tolerated dose (MTD) and recommended Phase Il dose (RP2D).

AZD1390 Phase | Trial (NCT03423628)

o Study Design: A global, multi-arm Phase | trial. Arm A enrolled patients with recurrent GBM,
and Arm C enrolled patients with newly diagnosed, MGMT-unmethylated GBM. The study
followed a dose-escalation design to determine the MTD.

o Methodology: Patients received escalating once-daily oral doses of AZD1390. This was
combined with standard-of-care IMRT. Patients in Arm A received 35 Gy in 10 fractions, while
those in Arm C received 60 Gy in 30 fractions. Following radiotherapy, patients received
adjuvant AZD1390 for two weeks.
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Pharmacodynamic Assessment: A parallel Phase 0/1b study (NCT05182905) evaluated ATM
inhibition by measuring the suppression of phosphorylated RAD50 (pRAD50), a downstream
target of ATM, in tumor tissue after ex vivo radiation. This provided direct evidence of target
engagement in the brain.

M4076 Phase | Trial (DDRiver Solid Tumors 410;
NCT04882917)

Study Design: An open-label, dose-escalation (Part 1A) study to evaluate M4076 as a
monotherapy in patients with advanced solid tumors.

Methodology: Patients received M4076 orally once daily in 21-day cycles at escalating dose
levels (100-400 mg). Dose escalation was guided by safety data and a Bayesian analysis.

Pharmacodynamic Assessment: Target engagement was evaluated by measuring the
modulation of y-H2AX, a direct ATM target, in ex vivo stimulated lymphocytes using flow
cytometry. Preliminary results showed a significant reduction in y-H2AX levels, indicating
effective ATM inhibition.

M3541 Phase | Trial (NCT03225105)

Study Design: A Phase | dose-escalation study in patients with solid tumors.

Methodology: Fifteen patients received palliative radiotherapy (30 Gy in 10 fractions)
combined with escalating doses of oral M3541 (50-300 mg) on the days of radiation
treatment. A Bayesian logistic regression model was used to guide dose escalation.

Pharmacokinetic and Pharmacodynamic Assessment: Plasma levels of M3541 were
measured to assess PK. PD was evaluated by measuring the ratio of phosphorylated to total
ATM in immune cells, though no relationship with dose was observed.

Visualizations
ATM Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of ATM in the DNA double-strand break (DSB)

repair pathway. Upon DNA damage, ATM is activated and phosphorylates a cascade of
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downstream targets, including CHK2 and RADS0, to initiate cell cycle arrest and DNA repair.
ATM inhibitors block this initial signaling step.
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Caption: ATM's role in the DNA damage response pathway and the mechanism of ATM
inhibitors.

Generalized Phase | Dose-Escalation Trial Workflow
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This diagram outlines the typical workflow for a Phase | clinical trial of a new ATM inhibitor, as
derived from the methodologies of the trials for AZD1390, M4076, and M3541.
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Caption: A simplified workflow of a "3+3" Phase | dose-escalation clinical trial.

 To cite this document: BenchChem. [A Comparative Guide to the Clinical Trial Outcomes of
ATM Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411654+#clinical-trial-outcomes-of-different-atm-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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